molecular formula C26H24F4N4O3 B10969558 N-{1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide

N-{1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide

Cat. No.: B10969558
M. Wt: 516.5 g/mol
InChI Key: NVHGFKUAVMHEGS-UHFFFAOYSA-N
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Description

N-[1-(2-PIPERIDINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound, with its unique structure, holds potential for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-PIPERIDINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURAMIDE typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . The reaction conditions often require an alkaline alcoholic solution or acetonitrile as the solvent . The specific synthetic route may vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-PIPERIDINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives with altered functional groups.

Scientific Research Applications

N-[1-(2-PIPERIDINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2-PIPERIDINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURAMIDE involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to bind to nucleic acids and proteins, disrupting their normal function . This compound may inhibit the activity of enzymes or interfere with cellular processes, leading to its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2-PIPERIDINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURAMIDE is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties and applications compared to other benzimidazole derivatives.

Properties

Molecular Formula

C26H24F4N4O3

Molecular Weight

516.5 g/mol

IUPAC Name

N-[1-(2-piperidin-1-ylethyl)benzimidazol-2-yl]-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide

InChI

InChI=1S/C26H24F4N4O3/c27-17-14-18(28)23(30)24(22(17)29)36-15-16-8-9-21(37-16)25(35)32-26-31-19-6-2-3-7-20(19)34(26)13-12-33-10-4-1-5-11-33/h2-3,6-9,14H,1,4-5,10-13,15H2,(H,31,32,35)

InChI Key

NVHGFKUAVMHEGS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCN2C3=CC=CC=C3N=C2NC(=O)C4=CC=C(O4)COC5=C(C(=CC(=C5F)F)F)F

Origin of Product

United States

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